![molecular formula C9H8F3NOS B1307468 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide CAS No. 20293-32-7](/img/structure/B1307468.png)
2-[3-(Trifluoromethyl)phenoxy]ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide is a fluorinated organic molecule that is part of a broader class of compounds known for their unique properties and applications in chemistry. While the specific compound is not directly mentioned in the provided papers, the related structures and reactions discussed can give insights into its potential characteristics and uses.
Synthesis Analysis
The synthesis of related fluorinated compounds involves multi-step processes and the use of starting materials with specific functional groups. For instance, the synthesis of 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides, which shares a similar trifluoromethylphenoxy moiety, starts with ethyl 3-amino-4,4,4-trifluoro-2-butenoate and proceeds through six steps to yield the final product . This suggests that the synthesis of 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide could also involve multiple steps and careful selection of starting materials and reagents.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often determined using various characterization techniques, including IR, UV–vis spectroscopy, and X-ray single-crystal determination. For example, the compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was confirmed using these methods, and its molecular geometry was analyzed using Hartree-Fock (HF) and density functional theory (DFT) with the 6-31G(d) basis set . These techniques could similarly be applied to determine the molecular structure of 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including click reactions, as seen with the synthesis of a triazol ring from a sugar azide and a fluorinated phthalonitrile . Additionally, reactions involving phenyliodine(III) bis(trifluoroacetate) (PIFA) demonstrate the introduction of hydroxy groups and N-iodophenylation in the presence of electron-withdrawing or electron-donating groups . These reactions highlight the reactivity of fluorinated compounds and suggest that 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the trifluoromethyl group, which can impart unique characteristics such as increased stability and potential biological activity. The novel 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides exhibit some insecticidal or fungicidal activity, indicating that the trifluoromethyl group can enhance the biological efficacy of these molecules . This suggests that 2-[3-(Trifluoromethyl)phenoxy]ethanethioamide may also possess distinct physical and chemical properties that could be explored for various applications.
Scientific Research Applications
Synthesis and Characterization of Fluorinated Compounds
Fluorinated aromatic compounds, including those with trifluoromethyl groups, are of significant interest due to their unique electronic properties and stability. Research has demonstrated methods for the benzylic C-H trifluoromethylation of phenol derivatives, showcasing the practical utility in synthesizing potent enzyme inhibitors. This process highlights the relevance of trifluoromethylated compounds in drug development and material science (Egami et al., 2015).
Development of High-Performance Materials
Several studies have explored the synthesis and characterization of novel fluorinated polymers. For instance, fluorinated aromatic polyamides derived from fluorinated isophthaloyl dichlorides exhibit good solubility, thermal stability, and electrical properties, making them suitable for advanced material applications (Ge et al., 2004). Additionally, the synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain has been reported, indicating potential uses in the electronics industry due to their good solubility and thermal stability (Liu et al., 2002).
Photophysical and Photochemical Applications
Trifluoromethylated phthalocyanines and related compounds have shown promise in photodynamic therapy (PDT) for cancer due to their favorable photophysical and photochemical properties. Studies have synthesized and characterized zinc(II) and chloroindium(III) phthalocyanines substituted with trifluoromethyl phenoxy groups, indicating their potential as photosensitizers in PDT (Ahmetali et al., 2019).
Advanced Synthesis Techniques
The direct synthesis of aryl trifluoromethyl ethers from unprotected phenols through a silver-mediated cross-coupling reaction has been developed, highlighting a novel method for efficiently generating compounds with trifluoromethyl groups. This technique opens new avenues for the synthesis of pharmaceuticals, agrochemicals, and materials (Liu et al., 2015).
Safety and Hazards
2-[3-(Trifluoromethyl)phenoxy]ethanethioamide is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NOS/c10-9(11,12)6-2-1-3-7(4-6)14-5-8(13)15/h1-4H,5H2,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPKSHGBXIELIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=S)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394243 |
Source


|
| Record name | 2-[3-(trifluoromethyl)phenoxy]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenoxy]ethanethioamide | |
CAS RN |
20293-32-7 |
Source


|
| Record name | 2-[3-(trifluoromethyl)phenoxy]ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)
![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)
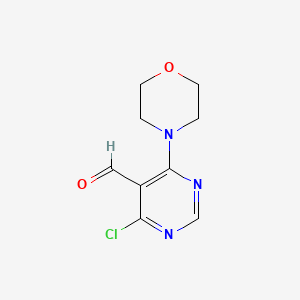
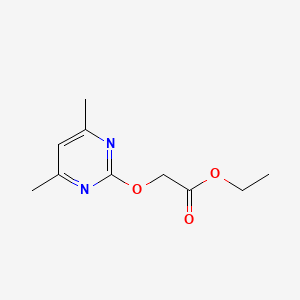
![(E)-1,1,1-trifluoro-4-{[3-(trifluoromethyl)benzyl]amino}-3-buten-2-one](/img/structure/B1307404.png)
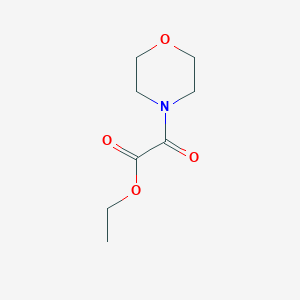
![5-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1307411.png)
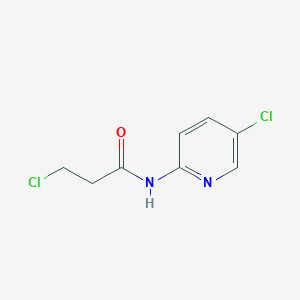


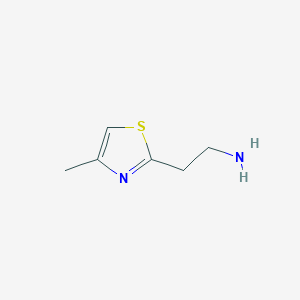
![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)
